6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one
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Overview
Description
6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The key steps in the synthesis may involve:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of the chlorine atom.
Cyclization: Formation of the quinoline ring system.
Coupling Reactions: Formation of the final product through coupling of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of chlorine with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of chlorine.
Scientific Research Applications
6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Use in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-phenylquinolin-2-one
- 6-nitro-4-phenylquinolin-2-one
- 3-(6-nitro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-one
Uniqueness
6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one is unique due to the presence of both nitro and chloro substituents on the quinoline ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-3-(6-nitro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18ClN3O3/c31-20-11-13-26-24(15-20)28(19-9-5-2-6-10-19)29(30(35)33-26)27-17-22(18-7-3-1-4-8-18)23-16-21(34(36)37)12-14-25(23)32-27/h1-17H,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVJCDYTHMOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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